1-Ethoxy-4-(1-(4-ethoxyphenyl)-2-ethylbutyl)benzene
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Overview
Description
1-Ethoxy-4-(1-(4-ethoxyphenyl)-2-ethylbutyl)benzene is an organic compound with the molecular formula C25H28O3. It is a derivative of benzene, characterized by the presence of ethoxy groups and a complex alkyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-(1-(4-ethoxyphenyl)-2-ethylbutyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary, but common steps include the use of ethyl halides and strong bases to introduce the ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-(1-(4-ethoxyphenyl)-2-ethylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are prevalent, with reagents such as halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethoxy-4-(1-(4-ethoxyphenyl)-2-ethylbutyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(1-(4-ethoxyphenyl)-2-ethylbutyl)benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-4-(4-ethoxyphenyl)benzene
- 1-Ethoxy-4-(1-(4-ethoxyphenyl)ethyl)benzene
- 1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene
Uniqueness
1-Ethoxy-4-(1-(4-ethoxyphenyl)-2-ethylbutyl)benzene is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62897-92-1 |
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Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-ethylbutyl]benzene |
InChI |
InChI=1S/C22H30O2/c1-5-17(6-2)22(18-9-13-20(14-10-18)23-7-3)19-11-15-21(16-12-19)24-8-4/h9-17,22H,5-8H2,1-4H3 |
InChI Key |
KSSREBVKHNVCGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)OCC)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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